molecular formula C22H21N3O3S2 B2587870 (Z)-N-((4-methoxyphenyl)carbamothioyl)-N'-((phenylsulfonyl)methyl)benzimidamide CAS No. 173276-37-4

(Z)-N-((4-methoxyphenyl)carbamothioyl)-N'-((phenylsulfonyl)methyl)benzimidamide

Cat. No.: B2587870
CAS No.: 173276-37-4
M. Wt: 439.55
InChI Key: IFSZFVFDRIAQPN-UHFFFAOYSA-N
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Description

(Z)-N-((4-methoxyphenyl)carbamothioyl)-N’-((phenylsulfonyl)methyl)benzimidamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidamide core, a methoxyphenyl group, a carbamothioyl moiety, and a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((4-methoxyphenyl)carbamothioyl)-N’-((phenylsulfonyl)methyl)benzimidamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of Benzimidamide Core: The benzimidamide core can be synthesized from o-phenylenediamine and formic acid or its derivatives under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Carbamothioylation: The carbamothioyl group is typically introduced through the reaction of the intermediate with thiocarbamoyl chloride or similar reagents.

    Sulfonylation: The phenylsulfonylmethyl group can be added using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or at the benzimidamide core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced aromatic rings.

    Substitution Products: Halogenated derivatives, substituted benzimidamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((4-methoxyphenyl)carbamothioyl)-N’-((phenylsulfonyl)methyl)benzimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, (Z)-N-((4-methoxyphenyl)carbamothioyl)-N’-((phenylsulfonyl)methyl)benzimidamide could be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-((4-methoxyphenyl)carbamothioyl)-N’-((phenylsulfonyl)methyl)benzimidamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-((4-methoxyphenyl)carbamothioyl)benzimidamide: Lacks the phenylsulfonylmethyl group.

    N-((phenylsulfonyl)methyl)benzimidamide: Lacks the methoxyphenyl and carbamothioyl groups.

    (Z)-N-((4-methoxyphenyl)carbamothioyl)-N’-methylbenzimidamide: Lacks the phenylsulfonyl group.

Uniqueness

(Z)-N-((4-methoxyphenyl)carbamothioyl)-N’-((phenylsulfonyl)methyl)benzimidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(Z)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-28-19-14-12-18(13-15-19)24-22(29)25-21(17-8-4-2-5-9-17)23-16-30(26,27)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSZFVFDRIAQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=NCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=S)N/C(=N\CS(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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